Ntncb hydrochloride

Vue d'ensemble

Description

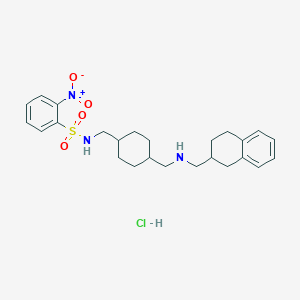

NTNCB hydrochloride is an antagonist of the neuropeptide Y (NPY) Y5 receptor . It is also known as a potent and selective NPY Y5 receptor antagonist with a Ki of 8 nM against human Y5 .

Molecular Structure Analysis

The molecular formula of NTNCB hydrochloride is C25H33N3O4S·HCl . The molecular weight is 508.07 . The chemical name is 2-nitro-N-((((1R,4s)-4-((((S)-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)amino)methyl)cyclohexyl)methyl)benzenesulfonamide hydrochloride .Physical And Chemical Properties Analysis

NTNCB hydrochloride appears as an off-white solid . It has a solubility of less than 50.81mg/ml in DMSO . It should be stored at room temperature .Relevant Papers The paper titled “Discovery of potent and selective small molecule NPY Y5 receptor antagonists” is relevant to NTNCB hydrochloride . This paper likely discusses the discovery and characterization of NTNCB hydrochloride as a potent and selective NPY Y5 receptor antagonist .

Applications De Recherche Scientifique

Ophthalmic Applications

- Innovative Use in Ophthalmology: Naltrexone hydrochloride (NTX) shows promise in treating ocular surface diseases like impaired corneal wound healing and severe dry eye. Its development in solution form was hindered due to poor chemical stability, but in situ ocular films offer enhanced chemical stability and improved ocular tolerability (Abdelkader, Pierscionek, & Alany, 2014).

- NTX for Diabetic Keratopathy: NTX is a potential treatment for corneal disorders associated with diabetes mellitus. However, its formulation as eye drops for diabetic keratopathy is challenging due to its stability issues. Non-ionic surfactant vesicles (niosomes and discomes) were developed to enhance NTX's stability and ocular delivery (Abdelkader, Wu, Al-Kassas, & Alany, 2012).

Cancer Treatment and Research

- Nonthermal Plasma in Cancer Treatment: Nonthermal plasma (NTP) is recognized for its therapeutic potential in treating various diseases, including cancer. The molecular mechanisms of NTP-induced cell death in cancer cells, such as head and neck cancer, involve MAPK-dependent mitochondrial reactive oxygen species (Kang et al., 2014).

Environmental Applications

- VOCs Removal with Non-Thermal Plasma: NTP technology is an emerging method for treating volatile organic compounds (VOCs) in unhygienic air streams. Studies demonstrate the effectiveness of double dielectric barrier discharge (DDBD) reactors in removing various VOCs, highlighting NTP's potential in environmental pollution control (Mustafa et al., 2018).

Nanotechnology

- Ethical and Legal Implications: As nanotechnology (NT) rapidly progresses, it impacts various fields like materials, electronics, and medicine. However, there's a notable gap in research on the ethical, legal, and social implications of NT. This gap poses a risk of derailing NT's advancements if not addressed (Mnyusiwalla, Daar, & Singer, 2003).

Transdermal Drug Delivery

- Microneedle-Assisted Delivery: NTX hydrochloride is explored for transdermal delivery using microneedle (MN) technology. Chitosan-NTX microspheres were developed for this purpose, showing potential for enhanced NTX delivery across the skin barrier (Ogunjimi, Fiegel, & Brogden, 2020).

Cardiovascular Research

- Treatment for Smoking Cessation: Nortriptyline Hydrochloride (NTH) is being developed in transdermal formulations for smoking cessation support therapy. The development of simple and effective patches shows potential in delivering recommended doses for smoke cessation without causing skin damage (Melero et al., 2009).

Mécanisme D'action

Propriétés

IUPAC Name |

2-nitro-N-[[4-[(1,2,3,4-tetrahydronaphthalen-2-ylmethylamino)methyl]cyclohexyl]methyl]benzenesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33N3O4S.ClH/c29-28(30)24-7-3-4-8-25(24)33(31,32)27-18-20-11-9-19(10-12-20)16-26-17-21-13-14-22-5-1-2-6-23(22)15-21;/h1-8,19-21,26-27H,9-18H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKCQHNDMUNWNQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CNCC2CCC3=CC=CC=C3C2)CNS(=O)(=O)C4=CC=CC=C4[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34ClN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70587873 | |

| Record name | 2-Nitro-N-{[4-({[(1,2,3,4-tetrahydronaphthalen-2-yl)methyl]amino}methyl)cyclohexyl]methyl}benzene-1-sulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70587873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

508.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ntncb hydrochloride | |

CAS RN |

486453-65-0 | |

| Record name | 2-Nitro-N-{[4-({[(1,2,3,4-tetrahydronaphthalen-2-yl)methyl]amino}methyl)cyclohexyl]methyl}benzene-1-sulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70587873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Amino-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid](/img/structure/B1628182.png)

![[1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol](/img/structure/B1628185.png)

![Benzo[c]isoxazole-3-carbaldehyde](/img/structure/B1628194.png)

![6-Methoxybenzo[B]thiophene-3-carboxylic acid](/img/structure/B1628197.png)